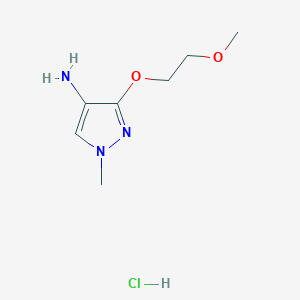
2,4-Diethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethylpyrimidine is a type of pyrimidine derivative . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of DNA and RNA . The molecular weight of 2,4-Diethylpyrimidine is 136.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of pyrimidines, including 2,4-Diethylpyrimidine, is crucial for their biological and pharmacological activities . Computational techniques such as density functional theory can be used to elucidate the chemical nature of these molecules .
Chemical Reactions Analysis
Pyrimidines, including 2,4-Diethylpyrimidine, can undergo various chemical reactions. For example, aldehydes and ketones can react with 2,4-dinitrophenylhydrazine (Brady’s reagent) in a test for the carbon-oxygen double bond .
Wissenschaftliche Forschungsanwendungen
Pharmacology
2,4-Diethylpyrimidine: plays a significant role in pharmacology, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors . These inhibitors are a class of oral anti-diabetic drugs that enhance the mass and function of pancreatic β-cells and improve insulin sensitivity . They are known for their safety profile and are used in the management of metabolic syndrome, showcasing the versatility of pyrimidine derivatives in medicinal applications .
Medicinal Chemistry
In medicinal chemistry, 2,4-Diethylpyrimidine derivatives are explored for their anticancer properties. They serve as key intermediates in the synthesis of various drugs targeting cancer-related pathways . The pyrimidine ring, often found in FDA-approved drugs, is a central unit in these compounds, indicating its importance in drug design and development .
Organic Synthesis
2,4-Diethylpyrimidine: is utilized in organic synthesis, particularly in the construction of complex molecules through multi-component reactions . Its derivatives are synthesized using various methods, including oxidative annulation and catalyzed cyclization, which are essential for creating bioactive molecules for further research and development .
Drug Development
In the field of drug development, 2,4-Diethylpyrimidine derivatives have been highlighted for their broad therapeutic applications, including antimicrobial, antimalarial, antiviral, and anticancer activities . This underscores the compound’s potential as a core structure in many drug molecules, influencing discovery therapeutics across a range of diseases .
Agricultural Chemistry
2,4-Diethylpyrimidine: and its derivatives find applications in agricultural chemistry as well. They are part of the synthesis of plant protection chemicals and pesticides, contributing to the enhancement of crop yields and protection against pests . The compound’s ability to modify properties and act as a pharmacophore makes it valuable in agrochemicals .
Material Science
In material science, 2,4-Diethylpyrimidine is involved in the synthesis of new organic compounds for nonlinear optical (NLO) applications . The development of single crystals like 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) showcases the compound’s relevance in creating materials with potential electronic and optical domain applications .
Safety and Hazards
2,4-Diethylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
While specific future directions for 2,4-Diethylpyrimidine are not mentioned in the available resources, pyrimidines have a broad variety of biological and pharmacological activities, making them a promising area for future research . They have potential applications in various fields including medicine, electronics, agriculture, and food production .
Eigenschaften
IUPAC Name |
2,4-diethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-6-9-8(4-2)10-7/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOACNDPOIZYNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-5-[3-(morpholin-4-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950244.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950245.png)

![7-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2950247.png)



![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(3-methoxybenzyl)amino]-3-oxopropanoate](/img/structure/B2950253.png)

![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)
![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)

![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)
